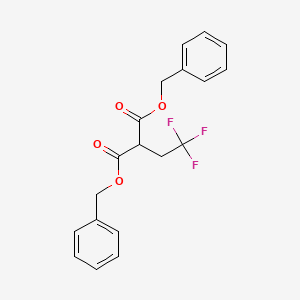

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester

Overview

Description

The compound “2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester” is a type of ester, which is a class of organic compounds commonly produced by the condensation of an acid and an alcohol . The “2,2,2-Trifluoroethyl” part suggests the presence of a trifluoroethyl group, which is a type of alkyl group that contains three fluorine atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, a related compound, 2,2,2-trifluoroethyl fatty acid esters, can be synthesized by the reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 . This reaction occurs at room temperature and provides the corresponding 2,2,2-trifluoroethyl esters in up to quantitative yield .Scientific Research Applications

Hydrolysis and Synthesis Applications

Hydrolysis of Perfluorophenyl Malonates : Research by Taydakov & Kiskin (2020) explored the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a compound related to 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester. They discovered that the desired 2-(perfluorophenyl)malonic acid could not be obtained from this ester through hydrolysis, neither under basic nor acidic conditions. However, they successfully obtained 2-(perfluorophenyl)acetic acid using a mixture of HBr and AcOH, offering a safer approach to synthesizing related compounds by avoiding toxic substances such as cyanides and perfluorinated benzyl halides (Taydakov & Kiskin, 2020).

Synthesis of Fluoro- and Chloromalonic Esters : Kitamura, Muta, & Oyamada (2015) demonstrated the synthesis of 2-fluoromalonic esters through direct fluorination of malonic esters. They utilized a reagent system of iodosylbenzene and Et3N·5HF, achieving good to high yields. This study highlights the potential of synthesizing variants of 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester for diverse applications (Kitamura et al., 2015).

Catalysis in Acylation Reactions : Research by Ishihara, Kubota, Kurihara, & Yamamoto (1996) on Scandium trifluoromethanesulfonate (a catalyst) demonstrated its use in the acylation of alcohols with acid anhydrides or the esterification of alcohols by carboxylic acids. This catalyst aids in the acylation of primary, secondary, and tertiary alcohols, which could be relevant in reactions involving 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester (Ishihara et al., 1996).

Chemical Reactions and Synthesis

Selective Activation in Amide and Ester Synthesis : Ogawa, Hikasa, Ikegami, Ono, & Suzuki (1994) investigated the selective activation of primary carboxylic acids, including 2-benzylmalonic acid, to couple with amines and alcohols, producing corresponding amides and esters. They noted that 2,2-dibenzylmalonic acid underwent extensive decarboxylation and novel cycloaddition reactions under certain conditions. This study suggests potential pathways and reactions for similar compounds like 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester (Ogawa et al., 1994).

Solid-Phase Synthesis Applications : Huang & Liu (2002) developed an efficient method for the preparation of polymer-bound cyclic malonic acid ester. This method involves the reaction of resin-bound cyclic malonic acid ester with triethyl orthoformate and subsequent substitution with various nucleophilic reagents. This research is relevant in the context of developing new methods for synthesizing complex derivatives of 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester (Huang & Liu, 2002).

properties

IUPAC Name |

dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTLQCMTZZZZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468762.png)

![[1-(1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1468768.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-ol](/img/structure/B1468770.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-ol](/img/structure/B1468771.png)